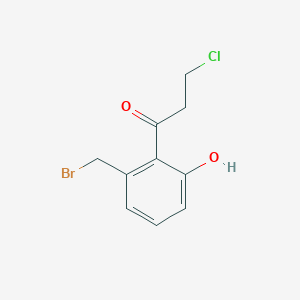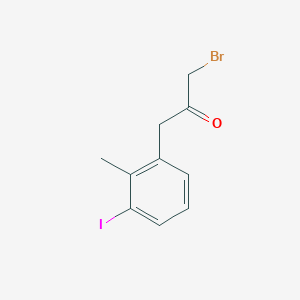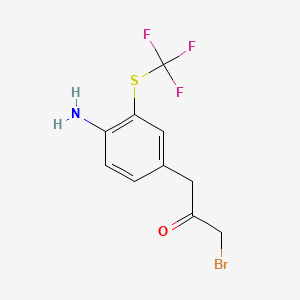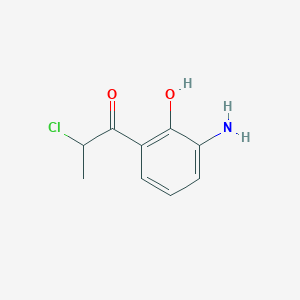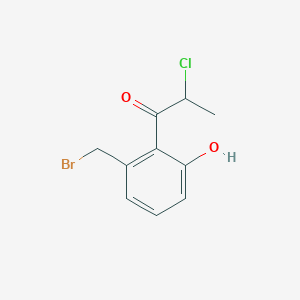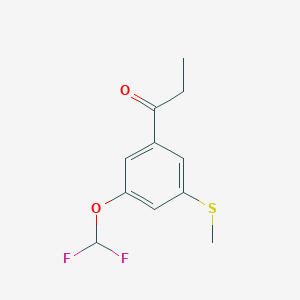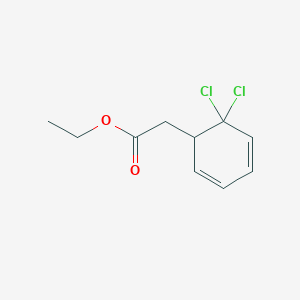
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylate group, resulting in the formation of saturated esters.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs with enhanced pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved performance characteristics.
作用机制
The mechanism of action of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects.
相似化合物的比较
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 3-(4-(trifluoromethyl)phenyl)propanoate: A saturated analog of the compound, lacking the double bond in the acrylate moiety.
4-(Trifluoromethyl)phenylacetic acid: A related compound with a carboxylic acid group instead of the acrylate ester.
Uniqueness: (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is unique due to its specific geometric configuration (Z-isomer) and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H9F3O2 |
|---|---|
分子量 |
230.18 g/mol |
IUPAC 名称 |
methyl (Z)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4- |
InChI 键 |
YUEFITCWDISQAO-DAXSKMNVSA-N |
手性 SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


